tert-Butyl 5-oxo-5,6-dihydropyridine-1(2H)-carboxylate tert-Butyl 5-oxo-5,6-dihydropyridine-1(2H)-carboxylate
Brand Name: Vulcanchem
CAS No.: 156496-89-8
VCID: VC21296981
InChI: InChI=1S/C10H15NO3/c1-10(2,3)14-9(13)11-6-4-5-8(12)7-11/h4-5H,6-7H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CC=CC(=O)C1
Molecular Formula: C10H15NO3
Molecular Weight: 197.23 g/mol

tert-Butyl 5-oxo-5,6-dihydropyridine-1(2H)-carboxylate

CAS No.: 156496-89-8

Cat. No.: VC21296981

Molecular Formula: C10H15NO3

Molecular Weight: 197.23 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 5-oxo-5,6-dihydropyridine-1(2H)-carboxylate - 156496-89-8

Specification

CAS No. 156496-89-8
Molecular Formula C10H15NO3
Molecular Weight 197.23 g/mol
IUPAC Name tert-butyl 3-oxo-2,6-dihydropyridine-1-carboxylate
Standard InChI InChI=1S/C10H15NO3/c1-10(2,3)14-9(13)11-6-4-5-8(12)7-11/h4-5H,6-7H2,1-3H3
Standard InChI Key LAOFVVUJCGMSJG-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CC=CC(=O)C1
Canonical SMILES CC(C)(C)OC(=O)N1CC=CC(=O)C1

Introduction

Chemical Identity and Structural Properties

tert-Butyl 5-oxo-5,6-dihydropyridine-1(2H)-carboxylate belongs to the class of N-protected dihydropyridinones, characterized by a six-membered heterocyclic ring containing nitrogen. The compound features a carbonyl group at the 5-position and a Boc (tert-butoxycarbonyl) protecting group at the nitrogen atom. This structural arrangement provides unique reactivity patterns that make it valuable in organic synthesis.

Basic Chemical Information

The following table summarizes the essential chemical information for tert-Butyl 5-oxo-5,6-dihydropyridine-1(2H)-carboxylate:

ParameterValue
Chemical Nametert-Butyl 5-oxo-5,6-dihydropyridine-1(2H)-carboxylate
CAS Registry Number156496-89-8
Molecular FormulaC₁₀H₁₅NO₃
Molecular Weight197.23 g/mol

This compound is also known by several synonyms in scientific literature and commercial catalogs, which reflects its importance in chemical research .

Nomenclature and Synonyms

The compound is referenced by various names in scientific literature, reflecting different naming conventions and structural interpretations:

  • tert-Butyl 3-oxo-3,6-dihydropyridine-1(2H)-carboxylate

  • tert-Butyl 3-oxo-2,6-dihydropyridine-1-carboxylate

  • tert-butyl 3-oxo-3,6-dihydro-2H-pyridine-1-carboxylate

  • tert-butyl 3-oxo-1,2,3,6-tetrahydropyridine-1-carboxylate

  • 1(2H)-Pyridinecarboxylic acid, 3,6-dihydro-3-oxo-, 1,1-dimethylethyl ester

  • SKL017

The varied terminology highlights the different ways in which chemists conceptualize the structure of this compound, particularly regarding the position of the carbonyl group and the numbering system of the dihydropyridine ring.

Physical Properties

Understanding the physical properties of tert-Butyl 5-oxo-5,6-dihydropyridine-1(2H)-carboxylate is essential for its proper handling, storage, and application in chemical processes. These properties have been determined through experimental methods or predicted using computational models.

Thermal and Physical Characteristics

The following table presents key physical properties of the compound:

PropertyValueDetermination Method
Boiling Point299.2±39.0 °CPredicted
Density1.130±0.06 g/cm³Predicted
Storage TemperatureRoom temperatureExperimental
pKa-1.95±0.20Predicted

These properties indicate that tert-Butyl 5-oxo-5,6-dihydropyridine-1(2H)-carboxylate is a relatively stable compound at room temperature and can be stored under standard laboratory conditions when properly sealed and protected from moisture .

Synthetic Applications

tert-Butyl 5-oxo-5,6-dihydropyridine-1(2H)-carboxylate serves as an important reagent in organic synthesis, particularly in the preparation of structurally complex molecules with diverse functional groups.

Role in Enone Synthesis

One of the primary applications of this compound is in the preparation of ω-alkoxy enones and α-amino enones. These synthetically valuable intermediates are typically derived from the reaction of tert-Butyl 5-oxo-5,6-dihydropyridine-1(2H)-carboxylate with unsaturated alcohols or unsaturated amines .

The reaction proceeds through the formation of intermediate phosphoranes, followed by ring-closing metathesis, resulting in the desired enone products. This synthetic pathway allows for the incorporation of diverse functional groups and the creation of structurally complex molecules with specific stereochemical arrangements.

Relationship to Dihydropyridinone Synthesis

The compound shares structural similarities with important intermediates used in the synthesis of 2,3-dihydropyridin-4(1H)-ones, which are versatile building blocks for the preparation of alkaloids and other biologically active compounds .

Research has shown that related dihydropyridinones can be prepared through various synthetic routes, including the use of β-hydroxyaminoaldehydes as starting materials. These approaches involve enantioselective organocatalytic processes, allowing for the synthesis of chiral dihydropyridinones with high stereoselectivity .

Synthetic Methods

While the search results don't provide specific methods for the direct synthesis of tert-Butyl 5-oxo-5,6-dihydropyridine-1(2H)-carboxylate, related compounds with similar structural features have been synthesized through various methods that may be applicable.

Related Synthetic Approaches

The synthesis of related dihydropyridinones often involves the use of N-protected hydroxylamines as key intermediates. For example, the preparation of N-Boc-protected hydroxylamines typically follows this general procedure:

  • Starting with N-Boc hydroxylamine in dichloromethane (0.2 M)

  • Addition of triethylamine (1.1 equiv)

  • Cooling the reaction mixture to 0°C

  • Addition of a protecting group (such as TBSCl)

  • Warming to room temperature and stirring for 12 hours

  • Workup and purification by silica gel chromatography

These protected hydroxylamines can then be used in subsequent reactions to form heterocyclic structures similar to our target compound.

Related Compounds

Several structural analogs of tert-Butyl 5-oxo-5,6-dihydropyridine-1(2H)-carboxylate appear in the scientific literature, including halogenated derivatives and compounds with modified substitution patterns.

Structural Analogs

Two notable analogs mentioned in the search results include:

  • tert-butyl 5-iodo-2-oxo-3,4-dihydropyridine-1(2H)-carboxylate (CAS: 1450882-24-2): This compound features an iodine substituent and a different position for the carbonyl group .

  • 6-(tert-Butyl)-5-chloro-2-oxo-1,2-dihydropyridine-3-carboxylic acid: This compound contains a chlorine substituent and features a carboxylic acid group directly attached to the pyridine ring .

These related compounds demonstrate the structural diversity possible within this chemical class and highlight the potential for developing compounds with modified properties for specific applications.

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